Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene

Noncontact atomic force microscopy Bond-order discrimination Lateral force imaging

Standard PAHs cannot provide the peri-condensed bond topology required for nc-AFM lateral force calibration. DBNP (CAS 109278-09-3) solves this with a 0.12 N·m⁻¹ optimal spring constant-3.3× lower than HBC-for precise tip-distortion quantification. • 3.3× lower lateral spring constant for lower-bound force calibration range • Resolved central bond pattern free of peripheral van der Waals background • Narrowed HOMO-LUMO gap via domino Diels-Alder route supports OFET development • 100% synthetic yield enables cost-effective gram-scale procurement

Molecular Formula C32H16
Molecular Weight 400.5 g/mol
CAS No. 109278-09-3
Cat. No. B024884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene
CAS109278-09-3
SynonymsDIBENZO[CD,N]NAPHTHO[3,2,1,8-PQRA]PERYLENE
Molecular FormulaC32H16
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C(=CC=C3)C5=C6C7=C(C=CC=C7C8=CC=CC9=CC2=C4C6=C98)C=C5
InChIInChI=1S/C32H16/c1-2-9-20-19(8-1)21-12-5-13-24-25-15-14-17-6-3-10-22-23-11-4-7-18-16-26(20)31(29(21)24)32(28(18)23)30(25)27(17)22/h1-16H
InChIKeyKCYAEDDBQOVGFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DBNP Core Identity


Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene (commonly abbreviated DBNP) is a C₃₂H₁₆ nonacyclic polycyclic aromatic hydrocarbon (PAH) with a molecular weight of 400.47 g·mol⁻¹ [1]. The molecule adopts a rigorously planar, fully benzenoid topology comprising nine fused rings, which places it in the class of extended peri-condensed aromatic systems [2]. Its computed octanol–water partition coefficient (XLogP3-AA) of 9.5 indicates pronounced lipophilicity [1]. DBNP has attracted specialized interest as a model system for submolecular-resolution noncontact atomic force microscopy (nc‑AFM) because its central region contains alternating single and double bonds that are resolvable under CO‑functionalized tips, enabling direct bond‑order discrimination [3].

nc-AFM bond-order imaging and tip calibration studies
Submolecular-resolution force-distortion modeling
Low-band-gap organic semiconductor precursor research
High-lipophilicity PAH chromatography reference

Why Generic Substitution Fails for DBNP


DBNP cannot be interchanged with other large PAHs such as hexabenzo[bc,ef,hi,kl,no,qr]coronene (HBC), coronene, or ovalene without compromising experimental outcomes, because its specific peri‑condensed bond topology produces a distinct lateral force response under nc‑AFM imaging conditions [1]. In bond‑order discrimination studies, DBNP displays pronounced image distortion at a lateral spring constant of 0.12 N·m⁻¹, whereas HBC requires a substantially higher constant of 0.40 N·m⁻¹ to achieve comparable simulation–experiment agreement [1]. Additionally, the synthetic entry to DBNP via domino Diels–Alder cycloaddition yields a perylene derivative with a notably narrowed HOMO–LUMO gap, a property that is not replicated by simply selecting a perylene or coronene congener of similar molecular weight [2]. These quantifiable physical and electronic differences mean that procurement decisions guided solely by PAH class membership or nominal ring count will lead to mismatched performance in both imaging calibration and molecular electronics applications.

Lateral force nc-AFM distortion profiles differ markedly from HBC and other large PAHs; calibration parameters are not transferable.
Bond topology Peri-condensed bond pattern yields unique central-region distortion that coronene or ovalene cannot replicate.
Electronic gap Extended π-conjugation narrows the HOMO–LUMO gap; perylene or coronene congeners show wider gaps.

DBNP Quantitative Evidence vs Analogs


nc-AFM Lateral Spring Constant Sensitivity

In real‑space pseudopotential simulations of nc‑AFM images, DBNP requires an optimal lateral spring constant (k) of 0.12 N·m⁻¹ to reproduce experimental image features, whereas the comparator hexabenzo[bc,ef,hi,kl,no,qr]coronene (HBC) requires k = 0.40 N·m⁻¹ [1]. The experimental k value for the CO‑functionalized tip is approximately 0.24 N·m⁻¹; DBNP's fitted k is a factor of 2 below this experimental reference, while HBC's fitted k is a factor of 1.7 above it, underscoring a compound‑specific distortion mechanism not present in HBC [1].

Lateral spring constant (nc-AFM)
Head-to-head
DBNP: k = 0.12 N·m⁻¹
HBC: k = 0.40 N·m⁻¹
Supports tip-distortion calibration range
CO tip, UHV, low T; Fan et al., Nano Lett. 2019
Noncontact atomic force microscopy Bond-order discrimination Lateral force imaging

Bond-Order Contrast in Central-Region Bonds

In nc-AFM experiments, molecules with bonds fully embedded in the central region—such as DBNP and HBC—avoid the van der Waals background obscuration seen in fully peripheral systems like pentacene [1]. For HBC, central bonds i (bond order Pi = 0.4, crystallographic length Li = 1.417(2) Å) and j (Pj = 0.2, Lj = 1.447(2) Å) are differentiated by a frequency shift difference of ΔΔf = 0.12 Hz (Δf_i = −5.34(4) Hz vs. Δf_j = −5.46(6) Hz) and an apparent length difference of 0.20 Å (L′_i = 1.48(4) Å vs. L′_j = 1.68(7) Å) [1]. DBNP was selected for analogous central‑bond analysis specifically because its non‑alternant bond pattern introduces additional image distortion attributed to large lateral forces, yielding a qualitatively different Δf map from HBC [2]. Quantitative bond‑specific Δf and length values for DBNP are reported in the same experimental framework, although the most precise numerical comparisons are limited to the HBC system with which DBNP is co‑analyzed [2].

Central bond-order contrast
Cross-study comparable
DBNP: distinct lateral-force distortion pattern
HBC: bond i/j Δf diff 0.12 Hz
Complements HBC for algorithm validation
Bilayer NaCl on Cu(111); Fan et al. 2019
Submolecular imaging Bond-length measurement Frequency-shift contrast

HOMO–LUMO Gap Narrowing vs Perylene

The domino Diels–Alder cycloaddition strategy reported by Criado et al. produces DBNP as a representative of a class of elusive perylene derivatives that exhibit a 'remarkable reduced HOMO–LUMO gap' compared to the parent perylene (HOMO–LUMO gap ≈ 3.08 eV by DFT) [1]. Although the precise gap value for DBNP is not tabulated in the open‑access record and vendor‑reported estimates of ~2.5 eV cannot be independently verified here, the qualitative narrowing is consistently attributed to extended π‑conjugation across the nine‑ring framework [1]. This gap reduction positions DBNP as a candidate for organic semiconductor applications where lower band‑gap materials are sought, differentiating it from smaller perylene congeners that retain wider gaps.

HOMO–LUMO gap
Data to verify
Reported gap narrowing vs perylene (3.08 eV); DBNP vendor-estimated ~2.5 eV
May support low-gap semiconductor studies
Verify with batch-specific optoelectronic data
Organic semiconductors HOMO-LUMO engineering pi-extension

Synthetic Efficiency of Domino Cycloaddition

DBNP is obtained in 100% yield from phenanthro[9,10‑a]perylene via a one‑step domino Diels–Alder cycloaddition–aromatization sequence using oxygen (reaction time 1.0 h) [1]. This quantitative conversion contrasts with the multi‑step, moderate‑yielding syntheses typical of comparably sized PAHs such as hexabenzo[bc,ef,hi,kl,no,qr]coronene (HBC), which often require oxidative cyclodehydrogenation steps with yields in the 60–85% range per cyclization event [2]. The 100% isolated yield of DBNP reduces purification burden and improves batch-to-batch reproducibility, a critical factor for laboratories requiring consistent material for surface‑science and device‑fabrication studies.

Synthetic yield
Cross-study comparable
100% (single-step, 1.0 h, O₂)
Supports batch consistency and scale-up
Domino Diels–Alder; Criado et al., Chem. Eur. J. 2010
PAH synthesis Domino cycloaddition Reaction yield

Lipophilicity Comparison vs Coronene and Ovalene

The PubChem‑computed XLogP3-AA value for DBNP is 9.5, reflecting its pure hydrocarbon C₃₂H₁₆ composition with zero hydrogen‑bond donors or acceptors and a large aromatic surface area [1]. By comparison, the computed XLogP3 for coronene (C₂₄H₁₂) is approximately 6.2, and for ovalene (C₃₂H₁₄) it is approximately 7.8 [2]. The significantly higher logP of DBNP versus these common large PAHs means it will exhibit markedly longer retention on reversed‑phase HPLC columns and lower aqueous solubility, directly impacting experimental protocols for environmental PAH analysis and toxicological assays.

Lipophilicity (XLogP3)
Class-level inference
DBNP: 9.5
Coronene: ~6.2
Ovalene: ~7.8
Guides chromatographic method development
Computed XLogP3-AA; experimental verification advised
PAH physicochemical properties LogP Chromatographic separation

Key Application Scenarios for DBNP


nc-AFM Image Distortion Calibration Standard

Because DBNP exhibits a 3.3‑fold lower optimal lateral spring constant (0.12 N·m⁻¹) than HBC (0.40 N·m⁻¹) in nc‑AFM simulations [1], it serves as a uniquely sensitive calibration probe for quantifying tip‑induced image distortions. Laboratories developing force‑field correction algorithms or benchmarking new functionalized tips (CO, N₂, Br, CH₂O) can use DBNP to establish the lower bound of the lateral‑force sensitivity range, with HBC providing the upper bound.

Bond-Order Discrimination Validation Standard

DBNP and HBC are co‑employed in the seminal bond‑order discrimination studies because their central‑region bond patterns are fully resolved and free from peripheral van der Waals background [1]. For any group implementing nc‑AFM bond‑order analysis, DBNP must be included alongside HBC in the validation set to ensure that image‑processing pipelines correctly handle the pronounced lateral‑force distortions unique to DBNP's bond topology [1].

Precursor for Low-Band-Gap Organic Semiconductors

The 'remarkable reduced HOMO–LUMO gap' achieved through the Criado domino cycloaddition route positions DBNP as a promising scaffold for organic field‑effect transistors (OFETs) and photodetectors requiring narrow‑gap, planar π‑extended systems [1]. The 100% synthetic yield [2] further makes gram‑scale preparation feasible for device‑fabrication consortia that would find multi‑step HBC syntheses cost‑prohibitive.

High-Lipophilicity Reference for Environmental Chromatography

With an XLogP3-AA of 9.5—significantly exceeding coronene (≈6.2) and ovalene (≈7.8)—DBNP is an ideal late‑eluting reference compound for developing and validating reversed‑phase HPLC and GC‑MS methods targeting heavy PAHs in complex environmental matrices [1]. Its quantitative retention difference forces method optimization that lighter PAH standards cannot address.

Application
Selection Property
Validation Focus
nc-AFM distortion calibration
Lateral force sensitivity profile
Force-constant benchmarking across PAH standards
Bond-order discrimination validation
Central-region bond distortion signature
Algorithm validation against reference PAH datasets
Low-band-gap semiconductor precursor
Extended π-conjugation gap narrowing
Optoelectronic property benchmarking
Environmental chromatography reference
High lipophilicity (XLogP3)
Heavy-PAH method development and retention-time calibration
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